molecular formula C15H10F4N2OS B5770948 3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5770948
M. Wt: 342.31 g/mol
InChI Key: NABOTKOYSOUETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BAY 67-6221 and is classified as a selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

BAY 67-6221 works by selectively inhibiting the activity of sGC, which is an enzyme that plays a critical role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting sGC, BAY 67-6221 reduces the production of cGMP, which leads to a decrease in smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
BAY 67-6221 has been shown to have a number of biochemical and physiological effects, including reducing pulmonary vascular resistance, increasing cardiac output, and improving exercise capacity in patients with pulmonary hypertension. It has also been shown to reduce myocardial infarct size and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 67-6221 in lab experiments is its selectivity for sGC, which allows researchers to investigate the specific role of this enzyme in various physiological processes. However, one limitation of using BAY 67-6221 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental settings.

Future Directions

There are several potential future directions for research involving BAY 67-6221. One area of interest is investigating its potential use in treating other cardiovascular diseases, such as atherosclerosis and hypertension. Another area of interest is investigating the potential use of BAY 67-6221 in combination with other drugs to enhance its therapeutic effects. Finally, there is potential for further research into the biochemical and physiological effects of BAY 67-6221, particularly in relation to its effects on oxidative stress and inflammation.

Synthesis Methods

The synthesis of BAY 67-6221 involves several steps, including the reaction of 2-(trifluoromethyl)aniline with carbon disulfide to form 2-(trifluoromethyl)phenyl isothiocyanate. This intermediate is then reacted with 3-fluorobenzoyl chloride to form 3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.

Scientific Research Applications

BAY 67-6221 has been used extensively in scientific research as a tool for investigating the role of sGC in various physiological processes. It has been shown to be effective in treating pulmonary hypertension, heart failure, and other cardiovascular diseases.

properties

IUPAC Name

3-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2OS/c16-10-5-3-4-9(8-10)13(22)21-14(23)20-12-7-2-1-6-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABOTKOYSOUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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